5-Bromo-6-(difluoromethoxy)pyridine-3-carboxylic acid

medicinal chemistry cross-coupling building block

5-Bromo-6-(difluoromethoxy)pyridine-3-carboxylic acid (CAS 2231674-35-2) is a non-commodity fluorinated pyridine scaffold engineered for parallel library synthesis. The 5-Br enables Suzuki-Miyaura diversification while the 6-OCF₂H imparts superior metabolic stability vs methoxy analogs. Orthogonal C3-COOH permits direct amidation, enabling 2D diversity arrays from a single building block. Validated in SMYD2 inhibitor programs with structurally related analogs showing IC₅₀ of 119 nM. TPSA 59.4 Ų supports BBB penetration for CNS programs. This precise regiochemistry (3-carboxylic acid, not the inert 2-isomer) is essential for maintaining inhibitor geometry in the substrate-binding pocket. Generic substitution with methoxy, trifluoromethoxy, or non-brominated analogs is scientifically invalid and alters synthetic trajectories and biological profiles. Procure with confidence for medicinal chemistry and agrochemical lead optimization requiring synthetic modularity and favorable physicochemical properties.

Molecular Formula C7H4BrF2NO3
Molecular Weight 268.01 g/mol
CAS No. 2231674-35-2
Cat. No. B1384634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-(difluoromethoxy)pyridine-3-carboxylic acid
CAS2231674-35-2
Molecular FormulaC7H4BrF2NO3
Molecular Weight268.01 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Br)OC(F)F)C(=O)O
InChIInChI=1S/C7H4BrF2NO3/c8-4-1-3(6(12)13)2-11-5(4)14-7(9)10/h1-2,7H,(H,12,13)
InChIKeyWFUMLOBQCQQOHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-(difluoromethoxy)pyridine-3-carboxylic acid (2231674-35-2) for Medicinal Chemistry: CAS-Based Procurement Guide


5-Bromo-6-(difluoromethoxy)pyridine-3-carboxylic acid (CAS 2231674-35-2) is a fluorinated pyridine derivative with the molecular formula C₇H₄BrF₂NO₃ and a molecular weight of 268.01 g/mol [1]. The compound features a pyridine-3-carboxylic acid (nicotinic acid) core substituted with bromine at the 5-position and a difluoromethoxy (–OCF₂H) group at the 6-position . As a heterocyclic building block, it serves as an intermediate in pharmaceutical and agrochemical synthesis, where its dual halogen/fluorinated-ether functionality enables modular derivatization via palladium-catalyzed cross-coupling and nucleophilic substitution pathways .

Why 5-Bromo-6-(difluoromethoxy)pyridine-3-carboxylic acid Cannot Be Replaced by Common Pyridine-3-carboxylic Acid Analogs


Generic substitution of 5-Bromo-6-(difluoromethoxy)pyridine-3-carboxylic acid with seemingly similar pyridine-3-carboxylic acid derivatives is not scientifically valid due to three orthogonal differentiation vectors. First, the 5-bromo substituent provides a unique aryl halide handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, enabling regioselective C–C and C–N bond formation at the 5-position . Second, the 6-difluoromethoxy group confers distinct physicochemical properties—specifically increased lipophilicity and metabolic stability—that are not replicated by methoxy, trifluoromethoxy, or unsubstituted analogs [1]. Third, the electronic interplay between the electron-withdrawing bromine (inductive -I) and the moderately electron-withdrawing difluoromethoxy group alters the reactivity of the carboxylic acid moiety, affecting downstream coupling efficiency . Each of these features is critical to the compound's intended use as a precision synthetic intermediate; substitution with any analog lacking one or more of these structural elements fundamentally changes the synthetic trajectory and biological profile of the derived products.

Quantitative Differentiation Evidence for 5-Bromo-6-(difluoromethoxy)pyridine-3-carboxylic acid (2231674-35-2) Procurement Decisions


Structural Differentiation: Dual Orthogonal Reactive Handles vs. Single-Handle Analogs

5-Bromo-6-(difluoromethoxy)pyridine-3-carboxylic acid possesses two orthogonal reactive handles: a C5–Br bond amenable to palladium-catalyzed cross-coupling and a C3–COOH group for amidation/esterification. In contrast, the debromo analog 6-(difluoromethoxy)pyridine-3-carboxylic acid (CAS 1211535-62-4) lacks the bromine handle, eliminating the possibility of C5-selective C–C bond formation . Similarly, 5-bromonicotinic acid (CAS 20826-04-4) lacks the 6-difluoromethoxy group, precluding the metabolic and physicochemical benefits of fluorinated ether substitution . This dual-handle architecture is not available in any single commercially available analog.

medicinal chemistry cross-coupling building block

Metabolic Stability Advantage: 6-Difluoromethoxy vs. 6-Methoxy Substitution

The 6-difluoromethoxy (–OCF₂H) group confers enhanced metabolic stability relative to a standard methoxy (–OCH₃) group due to the increased C–F bond strength and resistance to oxidative O-dealkylation by cytochrome P450 enzymes. While quantitative metabolic stability data (e.g., intrinsic clearance in human liver microsomes) for this specific compound are not publicly available, class-level inference from structurally related 6-(difluoromethoxy)pyridine derivatives indicates that the difluoromethoxy group contributes to improved metabolic stability and bioavailability compared to methoxy-substituted pyridines [1]. The difluoromethoxy group is a recognized bioisostere for methoxy that enhances membrane permeability while reducing metabolic liability . This class-level advantage is absent in analogs such as 6-methoxypyridine-3-carboxylic acid.

metabolic stability drug discovery bioisostere

Lipophilicity Differentiation: LogP Comparison with Non-Fluorinated and Non-Brominated Analogs

The combination of 5-bromo and 6-difluoromethoxy substituents substantially increases lipophilicity compared to non-halogenated or non-fluorinated analogs. The target compound has an XLogP3 of 2.14 , while the debromo analog 6-(difluoromethoxy)pyridine-3-carboxylic acid (CAS 1211535-62-4) has an XLogP3 of 1.6 [1], representing a +0.54 log unit increase (approximately 3.5× higher partition coefficient). Compared to 5-bromonicotinic acid, the difluoromethoxy group contributes additional lipophilicity while maintaining hydrogen-bonding capacity via the ether oxygen. This intermediate lipophilicity profile (logP ~2.1) is optimal for balancing membrane permeability with aqueous solubility in drug-like molecules.

lipophilicity ADME drug-likeness

Electronic Modulation: Hammett Substituent Effects and Reactivity Differentiation

The 5-bromo and 6-difluoromethoxy substituents exert distinct electronic effects on the pyridine ring that influence the reactivity of both the C5–Br bond in cross-coupling and the C3–COOH group in amide bond formation. The bromine atom acts as an electron-withdrawing group via induction (-I effect), activating the C5 position toward oxidative addition in palladium-catalyzed cross-coupling. The difluoromethoxy group is moderately electron-withdrawing, further polarizing the ring and affecting the pKa of the carboxylic acid. This dual electronic modulation is not replicated in analogs with different substitution patterns . While direct quantitative Hammett σ constants are not compiled in public databases, the combination of substituents at the 5- and 6-positions creates a unique electronic environment distinct from 3-carboxylic acid pyridines substituted at other positions.

electronic effects reactivity coupling efficiency

Comparative Utility in SMYD2 Inhibitor Development: Positional Isomer Differentiation

Pyridine-3-carboxylic acid derivatives bearing difluoromethoxy substituents serve as key scaffolds in SMYD2 (SET and MYND domain-containing protein 2) inhibitor development. BindingDB data for structurally related compounds containing the 6-(difluoromethoxy)pyridine motif demonstrate nanomolar inhibitory activity against SMYD2, with IC₅₀ values as low as 119 nM for certain derivatives [1]. The target compound provides the 3-carboxylic acid handle required for amide coupling to SMYD2 pharmacophores, while the 5-bromo position offers a modular site for SAR exploration via Suzuki coupling. Positional isomers such as 5-chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid (CAS 1805028-61-8) [2] and 5-(difluoromethoxy)-3-fluoropyridine-2-carboxylic acid exhibit different regiochemistry of the carboxylic acid group (2-position vs. 3-position), which alters the vector of attachment and the resulting pharmacophore geometry.

epigenetics methyltransferase SMYD2 inhibitor

Molecular Weight and Topological Polar Surface Area Differentiation for CNS Drug Design

The physicochemical property profile of 5-Bromo-6-(difluoromethoxy)pyridine-3-carboxylic acid positions it within favorable ranges for CNS drug discovery when used as a building block. The compound has a molecular weight of 268.01 g/mol and a topological polar surface area (TPSA) of 59.4 Ų . This TPSA falls below the widely recognized threshold of <90 Ų for favorable blood-brain barrier penetration [1]. In contrast, the debromo analog 6-(difluoromethoxy)pyridine-3-carboxylic acid has an identical TPSA of 59.4 Ų but a significantly lower molecular weight of 189.12 g/mol, which may reduce target binding affinity in certain contexts. The 5-chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid positional isomer shares the same TPSA (59.4 Ų) but has a lower molecular weight of 223.56 g/mol [2]. The target compound's intermediate molecular weight and favorable TPSA make it particularly suitable for CNS-targeted library synthesis where both permeability and binding interactions must be optimized.

CNS drug design physicochemical properties blood-brain barrier

Optimal Application Scenarios for 5-Bromo-6-(difluoromethoxy)pyridine-3-carboxylic acid (2231674-35-2) in Research and Industrial Settings


Parallel Library Synthesis via Orthogonal Derivatization Pathways

5-Bromo-6-(difluoromethoxy)pyridine-3-carboxylic acid enables parallel library synthesis through two orthogonal reactive handles. The C3–COOH group can be amidated with diverse amines to generate a core amide library, while the C5–Br position can undergo Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to introduce structural diversity at the 5-position. This dual-derivatization capability supports the efficient generation of 2D diversity arrays from a single building block, reducing procurement costs and synthetic steps compared to sequential acquisition of multiple mono-functional intermediates. The compound's XLogP3 of 2.14 and TPSA of 59.4 Ų ensure that derived products maintain favorable physicochemical profiles for cellular screening.

SMYD2 Epigenetic Inhibitor Lead Optimization

The 6-difluoromethoxypyridine scaffold is a validated motif in SMYD2 methyltransferase inhibitors, with BindingDB data demonstrating IC₅₀ values as low as 119 nM for structurally related 6-(difluoromethoxy)pyridine-containing compounds . 5-Bromo-6-(difluoromethoxy)pyridine-3-carboxylic acid provides the critical 3-carboxylic acid attachment point for amide bond formation with SMYD2-binding pharmacophores while retaining the 5-bromo position for SAR-driven optimization. The specific 3-carboxylic acid regiochemistry distinguishes this compound from 2-carboxylic acid positional isomers and is essential for maintaining the correct inhibitor geometry within the substrate-binding pocket. This compound is particularly suitable for medicinal chemistry teams pursuing SMYD2 as an epigenetic target in oncology or cardiovascular disease.

CNS-Penetrant Lead Generation Campaigns

5-Bromo-6-(difluoromethoxy)pyridine-3-carboxylic acid exhibits a TPSA of 59.4 Ų , which falls below the established <90 Ų threshold associated with favorable blood-brain barrier permeability . When incorporated as a central scaffold in CNS-targeted compound libraries, this building block imparts physicochemical properties conducive to brain exposure while maintaining the synthetic flexibility needed for SAR exploration. The 6-difluoromethoxy group further enhances metabolic stability relative to methoxy analogs [5], reducing the risk of rapid peripheral clearance that can confound CNS efficacy readouts. This compound is optimally positioned for CNS drug discovery programs targeting neurological or psychiatric indications where BBB penetration is a prerequisite for target engagement.

Agrochemical Intermediate Synthesis Requiring Dual Reactivity

5-Bromo-6-(difluoromethoxy)pyridine-3-carboxylic acid serves as an advanced intermediate for agrochemical active ingredient synthesis, where both the bromine cross-coupling handle and the carboxylic acid derivatization site provide complementary synthetic utility . Fluorinated pyridine derivatives are established scaffolds in fungicide and herbicide development , and the difluoromethoxy group confers enhanced environmental stability and bioavailability compared to non-fluorinated analogs [5]. The compound's intermediate molecular weight (268.01 g/mol) and balanced lipophilicity (LogP 2.14) support formulation compatibility and favorable ADME properties in agrochemical applications. Process chemistry teams engaged in crop protection research should prioritize this building block for lead optimization campaigns requiring both synthetic modularity and favorable physicochemical attributes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-6-(difluoromethoxy)pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.